molecular formula C12H10N2O3S2 B2990410 1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate CAS No. 1396846-38-0

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate

Cat. No. B2990410
CAS RN: 1396846-38-0
M. Wt: 294.34
InChI Key: ZGPORVBEXDHESA-UHFFFAOYSA-N
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Description

Benzo[d]imidazole is a type of organic compound which is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in various biological activities . Sulfonates are compounds that contain the functional group R-SO3-, where R is an organic group . They are the conjugate base of sulfonic acids and are highly polar, which allows them to be soluble in water and make good detergents .


Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with a carboxylic acid . The synthesis of sulfonates typically involves the reaction of a sulfonyl chloride with an alcohol or an amine .


Molecular Structure Analysis

Benzo[d]imidazole consists of a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring with two non-adjacent nitrogen atoms . Sulfonates contain the R-SO3- group, where R is an organic group .


Chemical Reactions Analysis

Benzo[d]imidazoles can participate in various chemical reactions, such as acting as a nucleophile in substitution reactions . Sulfonates are known to be good leaving groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzo[d]imidazoles are generally stable compounds that are resistant to oxidation and reduction . They are also relatively acidic due to the presence of a nitrogen atom in the ring . Sulfonates are highly polar and are usually highly soluble in water .

Scientific Research Applications

Catalysis and Synthesis Methodologies

  • Brønsted Acidic Ionic Liquids in Synthesis : Brønsted acidic ionic liquids, such as 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, have been utilized as efficient, halogen-free, and reusable catalysts for synthesizing complex organic compounds, demonstrating advantages like high yields, clean reactions, simplicity, and short reaction times (Khaligh, 2015).

Corrosion Inhibition

  • Benzimidazole Derivatives as Corrosion Inhibitors : Benzimidazole derivatives have been studied for their corrosion inhibition properties on mild steel in sulfuric acid. These studies reveal how the structural modification of benzimidazole impacts its effectiveness as a corrosion inhibitor, offering insights into designing more effective materials for protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Coordination Chemistry

  • Metal Complex Synthesis and Coordination : Research on the coordination chemistry of benzimidazole and thiophene derivatives has led to the synthesis of complex metal structures. These studies explore the interactions and rearrangements of these compounds in the presence of metals, contributing to the understanding of their potential applications in material science and catalysis (Bermejo et al., 2000).

Safety And Hazards

The safety and hazards associated with these compounds can vary widely depending on their exact structure. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound you are working with .

Future Directions

The development of new benzo[d]imidazole and sulfonate derivatives with improved properties is a topic of ongoing research . These compounds have potential applications in various fields, including medicine and materials science .

properties

IUPAC Name

(1-methylbenzimidazol-5-yl) thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-14-8-13-10-7-9(4-5-11(10)14)17-19(15,16)12-3-2-6-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPORVBEXDHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate

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